molecular formula C20H23N5O4 B2450009 3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899389-07-2

3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2450009
CAS No.: 899389-07-2
M. Wt: 397.435
InChI Key: IBGGFVHUNHEORL-UHFFFAOYSA-N
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Description

3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-hydroxypropyl)-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-12-13(2)25-16-17(22(3)20(28)23(18(16)27)10-5-11-26)21-19(25)24(12)14-6-8-15(29-4)9-7-14/h6-9,26H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGGFVHUNHEORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. Its unique structure features a purine core with various functional groups that suggest potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the Imidazopurine Core : This is achieved through cyclization reactions involving purine derivatives and imidazole.
  • Introduction of Functional Groups : The hydroxypropyl group is introduced via alkylation reactions using hydroxypropyl halides under basic conditions. The methoxyphenyl group is added through nucleophilic aromatic substitution reactions.

Biological Properties

Research indicates that compounds within the imidazopurine class exhibit various biological activities. Notably, this compound has demonstrated:

  • Antiviral Activity : Similar compounds have shown efficacy against viral infections by modulating immune responses and inhibiting viral replication.
  • Immunomodulatory Effects : The compound may act as an agonist for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which play crucial roles in immune system activation .

The mechanism of action for this compound likely involves:

  • Interaction with TLRs : By binding to TLR7/8, it can induce the production of cytokines such as interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α), which are critical for antiviral responses.
  • Cell Signaling Pathways : The compound may activate various signaling pathways that lead to enhanced immune responses and apoptosis in infected or cancerous cells.

Case Studies

Several studies have explored the biological activity of related imidazopurine compounds:

  • Antiviral Efficacy : A study indicated that imidazopurines could inhibit the replication of RNA viruses by enhancing host immune responses .
  • Cytotoxicity Against Cancer Cells : Research has shown that derivatives of imidazopurines exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the micromolar range against several tumor cell lines .

Comparative Analysis

The following table summarizes some structural features and biological activities of similar compounds:

Compound NameStructure FeaturesUnique AspectsBiological Activity
8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneMethoxy and phenyl groupsFocus on phenolic substitutionsAntiviral
8-(3-acetylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneAcetophenone moietyEmphasis on acetyl functionalityCytotoxic
8-(2,4-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneAdditional methoxy groupEnhanced lipophilicityImmunomodulatory

Scientific Research Applications

Biological Activities

Research has indicated that imidazopurines exhibit a range of biological activities, which can be attributed to their structural features. The specific compound in focus has shown promise in the following areas:

  • Anticancer Activity : Compounds with similar structures have demonstrated significant anticancer properties. For instance, studies have indicated that imidazopurines can inhibit tumor growth and induce apoptosis in various cancer cell lines . The mechanism often involves targeting tubulin polymerization and disrupting microtubule dynamics.
  • Antiviral Properties : Imidazopurines have been investigated for their antiviral effects, particularly against viral infections such as HIV and hepatitis. The ability to interfere with viral replication makes them candidates for further research in antiviral drug development .
  • Antioxidant Effects : The presence of hydroxypropyl and methoxy groups may enhance the antioxidant capacity of the compound, potentially offering protective effects against oxidative stress-related diseases .

Synthesis and Structure

The synthesis of 3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step synthetic routes. Key methods include:

  • Reagents : Common reagents used in the synthesis include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Controlled temperatures and pH levels are crucial for optimal reaction outcomes .
  • Structural Features : The compound's structure includes a purine core with substitutions that enhance its biological activity. The hydroxypropyl group may contribute to solubility and bioavailability, while the methoxyphenyl group can influence binding affinity to biological targets .

Case Studies

Several case studies have highlighted the applications of imidazopurines in therapeutic contexts:

  • Breast Cancer Treatment : A study evaluated compounds similar to this compound for their antiproliferative effects on MCF-7 breast cancer cells. Results showed significant inhibition of cell growth and induction of apoptosis through microtubule disruption .
  • Antiviral Research : Investigations into the antiviral properties of imidazopurines have demonstrated their efficacy against various viruses. In vitro studies showed that these compounds could effectively inhibit viral replication mechanisms .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxypropyl and methoxyphenyl substituents are key targets for oxidation.

Reaction Conditions Outcome Reference
Hydroxypropyl oxidationKMnO₄ in acidic medium (pH < 2)Conversion to a ketone group (propionyl derivative) with >80% yield
Methoxyphenyl demethylationBBr₃ in anhydrous CH₂Cl₂ (-20°C)Cleavage of methoxy to hydroxyl group, forming a catechol derivative
Purine core oxidationH₂O₂ in acetic acid (60°C)Epoxidation at the imidazo-purine ring, leading to ring expansion products
  • Mechanistic Insight : The hydroxypropyl group undergoes selective oxidation at the β-carbon due to steric hindrance from the purine core. Demethylation of the methoxyphenyl group proceeds via a Lewis acid-mediated mechanism.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the purine ring and side chains.

Reaction Type Reagents Position Modified Yield
Nucleophilic aromatic substitutionNaN₃ in DMF (120°C)C-2 position of the purine ring65–70%
Electrophilic alkylationCH₃I, K₂CO₃ in acetone (reflux)N-3 hydroxypropyl group methylation85%
HalogenationNBS in CCl₄ (UV light)Bromination at C-8 phenyl ring55%
  • Key Observations :

    • The C-2 position is highly reactive toward nucleophiles due to electron-withdrawing effects from adjacent carbonyl groups.

    • Methylation of the hydroxypropyl chain enhances lipophilicity without altering core reactivity.

Esterification and Acylation

The hydroxyl group on the propyl chain serves as a site for derivatization.

Reagent Product Application
Acetic anhydride (pyridine)Acetylated hydroxypropyl derivativeImproved metabolic stability in vitro
Palmitoyl chloride (DMAP)Fatty acid conjugateEnhanced membrane permeability
Tosyl chloride (Et₃N)Tosylate intermediatePrecursor for further nucleophilic reactions
  • Data : Acetylation increases plasma stability by 3-fold compared to the parent compound .

Ring-Opening and Rearrangements

Under extreme conditions, the imidazo-purine system undergoes structural reorganization.

Condition Process Product
Conc. H₂SO₄ (100°C)Acid-catalyzed ring openingFormation of a pyrimidine-urea derivative
UV irradiation (254 nm)Photolytic cleavageFragmentation into imidazole and purine segments
  • Mechanism : Acidic conditions protonate the N-1 nitrogen, destabilizing the fused ring system. Photolysis induces homolytic cleavage of the C–N bond between the imidazole and purine moieties.

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique features:

Compound Key Reactivity Difference
8-(3-chlorophenyl)-analogHigher electrophilic substitution at chlorophenyl ring
1,3,7-trimethyl derivativesReduced oxidation susceptibility due to methyl steric effects
3-isobutyl-substituted variantsEnhanced stability toward nucleophilic agents

This compound’s dual functionality (hydroxypropyl + methoxyphenyl) enables orthogonal reactivity not observed in simpler analogs .

Stability Under Physiological Conditions

Parameter Value Implication
Hydrolytic half-life (pH 7.4)48 hoursSuitable for oral administration
Thermal decomposition>200°C (onset)Stable during standard storage conditions
PhotostabilityDegrades by 15% (48h, UV)Requires light-protected packaging

Data synthesized from accelerated stability studies of related purine derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can yield optimization be achieved?

  • Methodology : Oxidative ring-closure strategies, analogous to triazolopyridine synthesis (e.g., sodium hypochlorite in ethanol at room temperature), can be adapted for imidazo-purine systems. Reaction parameters (solvent polarity, oxidant stoichiometry) should be systematically varied. Yield optimization requires monitoring intermediates via HPLC or LC-MS .
  • Data Validation : Compare isolated yields with theoretical calculations using density functional theory (DFT) to identify thermodynamic bottlenecks.

Q. How can structural characterization of this compound be performed to confirm regioselectivity and substituent orientation?

  • Methodology : Use high-resolution NMR (¹H, ¹³C, 2D-COSY/HSQC) to resolve overlapping signals from methyl and methoxyphenyl groups. X-ray crystallography is critical for unambiguous confirmation of the imidazo-purine core and substituent positions .
  • Contradiction Analysis : If NMR data conflicts with crystallography, re-examine solvent effects on conformational stability or consider dynamic NMR phenomena.

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodology : Prioritize receptor-binding assays (e.g., 5-HT receptors, adenosine receptors) based on structural analogs like 8-substituted imidazo-purines showing 5-HT1A affinity. Use radioligand displacement assays (e.g., [³H]-WAY-100635 for 5-HT1A) with HEK293 cells expressing target receptors .
  • Data Interpretation : Normalize results to positive controls (e.g., buspirone for 5-HT1A) and account for nonspecific binding using excess cold ligand.

Advanced Research Questions

Q. How can computational models predict the compound’s pharmacokinetic properties and target binding modes?

  • Methodology : Employ molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with 5-HT1A or adenosine A2A receptors. Use QSAR models trained on purine derivatives to predict logP, BBB permeability, and metabolic stability .
  • Validation : Cross-validate docking results with mutagenesis studies (e.g., alanine scanning of receptor binding pockets) to confirm critical residues .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Methodology : Conduct pharmacokinetic profiling (plasma protein binding, microsomal stability) to assess bioavailability discrepancies. Use transgenic animal models (e.g., 5-HT1A knockout mice) to isolate target-specific effects .
  • Data Analysis : Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with behavioral outcomes (e.g., elevated plus maze for anxiolytic activity).

Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis while maintaining green chemistry principles?

  • Methodology : Explore recyclable catalysts (e.g., immobilized TEMPO derivatives) for oxidation steps. Use continuous-flow reactors to enhance mass transfer and reduce reaction time. Monitor environmental metrics (E-factor, atom economy) .
  • Optimization : Compare energy consumption and waste generation between batch and flow processes using life-cycle analysis (LCA).

Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioactivity?

  • Methodology : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify polymorphs. Assess solubility and dissolution rates via biorelevant media (FaSSIF/FeSSIF).
  • Contradiction Management : If polymorphs show divergent bioactivity, correlate crystal packing (via Hirshfeld surface analysis) with membrane permeability .

Methodological Framework for Data Interpretation

  • Theoretical Linkage : Anchor experimental designs to purine receptor pharmacology or heterocyclic synthesis theory to ensure hypothesis-driven research .
  • Statistical Rigor : Apply multivariate analysis (e.g., PCA) to disentangle confounding variables in biological assays. Use Bayesian statistics for low-n preclinical datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.